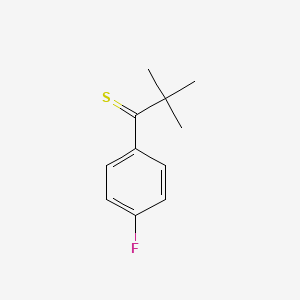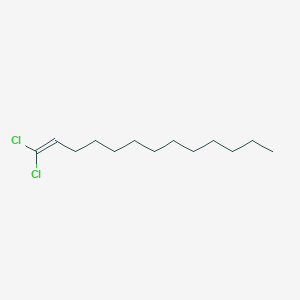
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated organic molecule. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate typically involves multiple steps. The starting materials are often fluorinated anhydrides and fluorenyl derivatives. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.
Aplicaciones Científicas De Investigación
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s binding affinity to these targets, often through hydrophobic interactions and hydrogen bonding. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: An aromatic alcohol with applications in fragrance and flavor industries.
p-Hydroxyphenylethanol: Known for its antioxidant properties and use in cosmetics.
4-Hydroxybenzaldehyde: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: stands out due to its high fluorine content, which imparts unique properties such as enhanced stability, resistance to degradation, and specific interactions with biological targets. These characteristics make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
82137-36-8 |
|---|---|
Fórmula molecular |
C21H9F14NO3 |
Peso molecular |
589.3 g/mol |
Nombre IUPAC |
[7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C21H9F14NO3/c22-16(23,18(26,27)20(30,31)32)14(37)36-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)39-15(38)17(24,25)19(28,29)21(33,34)35/h1-5,7H,6H2,(H,36,37) |
Clave InChI |
ZAMNNSWNARQTML-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C1C=C(C=C3)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=CC=C2)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


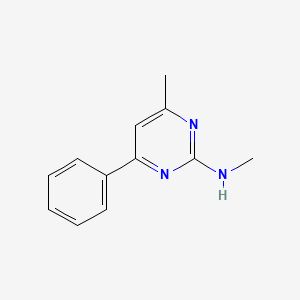


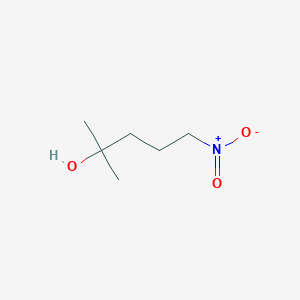

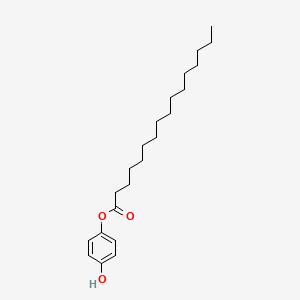
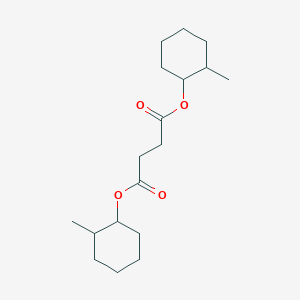

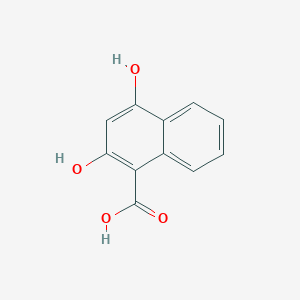
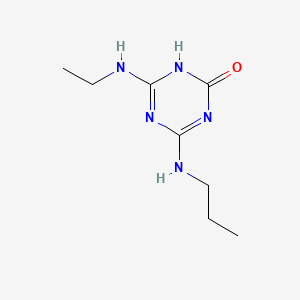
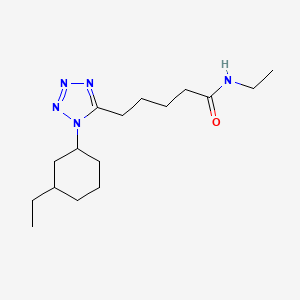
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
